Cimbuterol-d9

Vue d'ensemble

Description

Cimbuterol-d9 is a deuterium-labeled analogue of Cimbuterol, a β-adrenergic agonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of β-adrenergic agonists. The deuterium labeling allows for precise tracking and analysis in various biological systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Three stable and simple synthetic routes for labeled D9-Mabuterol, D9-Bambuterol, and D9-Cimbuterol have been described. These routes achieve isotopic abundance of 98.5%, 99.7%, and 98.4%, respectively. The structures and isotope abundance are confirmed using proton nuclear magnetic resonance and liquid chromatography-tandem mass spectrometry .

Industrial Production Methods

The industrial production of Cimbuterol-d9 involves the use of deuterated reagents and solvents to achieve high isotopic purity. The process typically includes multiple steps of synthesis, purification, and verification to ensure the compound meets the required standards for research applications.

Analyse Des Réactions Chimiques

Types of Reactions

Cimbuterol-d9 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Pharmacological Research

Cimbuterol-d9 is primarily used in pharmacological studies to understand the pharmacokinetics and dynamics of β-agonists. Its isotopic labeling allows researchers to trace the compound's behavior in biological systems without interfering with the biological activity of the parent compound.

- Case Study : A study focused on the synthesis and application of stable isotope-labeled β-agonists, including this compound, demonstrated its utility in developing sensitive assays for detecting these compounds in biological samples. The research highlighted that using labeled standards improves the precision of pharmacokinetic studies, allowing for more accurate dosing regimens and therapeutic monitoring .

Analytical Chemistry

In analytical chemistry, this compound serves as an internal standard for high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. This application is crucial for quantifying cimbuterol and other β-agonists in complex matrices such as food products and biological fluids.

- Detection Techniques : The use of this compound improves the sensitivity and specificity of detection methods. For instance, a recent study optimized an HPLC-MS/MS method for detecting multiple β-agonists, including cimbuterol, where this compound was employed as an internal standard to enhance analytical performance .

Veterinary Medicine

This compound has applications in veterinary medicine, particularly in monitoring drug residues in livestock. The compound's isotopic labeling helps ensure compliance with regulations regarding the use of β-agonists in food animals.

- Regulatory Compliance : Studies have shown that using this compound as an internal standard allows for accurate measurement of cimbuterol residues in meat products, aiding regulatory bodies in enforcing safety standards .

Research on Metabolic Pathways

The compound is also used to study metabolic pathways involving β-agonists. By tracing this compound through metabolic processes, researchers can gain insights into how these drugs are metabolized and excreted.

- Metabolism Studies : Research investigating the metabolism of cimbuterol has utilized this compound to elucidate metabolic pathways and identify metabolites that may have pharmacological activity or toxicity implications .

Mécanisme D'action

Cimbuterol-d9, like its parent compound Cimbuterol, interacts with β-adrenergic receptors. These receptors respond to epinephrine and norepinephrine, hormones that mediate the fight-or-flight response. The primary target of this compound is the β-adrenergic receptor, which plays a crucial role in regulating heart rate, bronchial muscle tone, and metabolic rate.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Mabuterol-d9

- Bambuterol-d9

- Clenbuterol

Uniqueness

Cimbuterol-d9 is unique due to its high isotopic purity and specific application in studying β-adrenergic agonists. Compared to similar compounds like Mabuterol-d9 and Bambuterol-d9, this compound offers distinct advantages in terms of isotopic labeling and analytical precision .

Activité Biologique

Cimbuterol-d9 is a deuterium-labeled derivative of Cimbuterol, a potent β-adrenergic agonist primarily used in veterinary medicine to promote growth in livestock. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and implications for veterinary and human health.

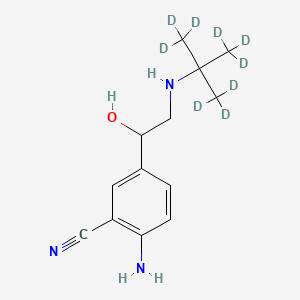

- Molecular Formula : C₁₃H₁₀D₉N₃O

- Molecular Weight : 242.365 g/mol

- CAS Number : 1246819-04-4

- Structure : this compound features a deuterium substitution which enhances its stability and detection in analytical methods.

This compound functions as a selective β₂-adrenergic agonist, which means it primarily stimulates β₂-adrenergic receptors. This stimulation leads to several physiological effects:

- Increased Muscle Mass : By promoting protein synthesis and inhibiting protein degradation, this compound aids in muscle growth.

- Enhanced Lipolysis : It promotes the breakdown of fat stores for energy, which can improve feed efficiency in livestock.

- Bronchodilation : Similar to other β-agonists, it can induce relaxation of bronchial smooth muscle, making it useful in respiratory conditions.

Pharmacological Effects

Research indicates that this compound exhibits significant biological activity consistent with its role as a β-agonist:

- Growth Promotion in Livestock :

- Impact on Muscle Composition :

- Residue Detection :

Case Studies

Case Study 1: Growth Promotion in Swine

A controlled trial involving swine treated with this compound showed an average weight gain of 15% over a six-week period compared to untreated animals. The study also noted a significant reduction in backfat thickness.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Average Weight Gain (kg) | 60 | 69 |

| Backfat Thickness (cm) | 3.5 | 2.1 |

Case Study 2: Residue Analysis

A residue study analyzed pork samples from treated pigs to assess the presence of this compound. Results indicated detectable levels up to 7 days post-treatment, necessitating careful monitoring for food safety.

| Sample Type | Days Post-Treatment | Residue Level (µg/kg) |

|---|---|---|

| Muscle Tissue | 1 | 0.15 |

| Muscle Tissue | 3 | 0.07 |

| Muscle Tissue | 7 | <0.01 |

Analytical Methods

The detection and quantification of this compound are crucial for ensuring compliance with veterinary drug regulations. Recent advancements include:

- LC-MS/MS Techniques : These methods provide high sensitivity and specificity for detecting this compound residues in biological matrices such as urine and tissue samples .

Method Validation Parameters

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.01 µg/L |

| Limit of Quantification (LOQ) | 0.05 µg/L |

| Recovery Rate | 71% - 117% |

Safety and Regulatory Considerations

Due to its potential for abuse in livestock production, regulatory agencies have established maximum residue limits (MRLs) for this compound in food products to ensure consumer safety. Continuous monitoring is essential to prevent residues from entering the food chain.

Propriétés

IUPAC Name |

2-amino-5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-13(2,3)16-8-12(17)9-4-5-11(15)10(6-9)7-14/h4-6,12,16-17H,8,15H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKQAXQGZIBJFS-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746881 | |

| Record name | 2-Amino-5-(1-hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-04-4 | |

| Record name | 2-Amino-5-(1-hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1246819-04-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.